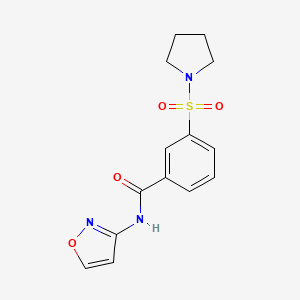
N-3-isoxazolyl-3-(1-pyrrolidinylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-3-isoxazolyl-3-(1-pyrrolidinylsulfonyl)benzamide, also known as KN-93, is a potent and selective inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). It was first synthesized in 1989 by Tokumitsu et al. and has since been extensively studied for its potential applications in scientific research.
作用機序
N-3-isoxazolyl-3-(1-pyrrolidinylsulfonyl)benzamide functions by binding to the calmodulin-binding domain of CaMKII and preventing its autophosphorylation. This prevents the activation of CaMKII and downstream signaling pathways that are critical for cellular function. Additionally, N-3-isoxazolyl-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to inhibit the phosphorylation of other proteins, including myosin light chain kinase and protein kinase C.
Biochemical and Physiological Effects:
N-3-isoxazolyl-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of CaMKII-dependent signaling pathways, the prevention of cardiac arrhythmias, and the reduction of neuronal death in models of stroke and Parkinson's disease. Additionally, N-3-isoxazolyl-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to have anti-inflammatory effects in models of sepsis and colitis.
実験室実験の利点と制限
One of the major advantages of using N-3-isoxazolyl-3-(1-pyrrolidinylsulfonyl)benzamide in lab experiments is its specificity for CaMKII. This allows researchers to selectively study the role of CaMKII in various cellular processes without affecting other signaling pathways. However, one limitation of N-3-isoxazolyl-3-(1-pyrrolidinylsulfonyl)benzamide is its relatively short half-life, which can make it difficult to use in long-term experiments.
将来の方向性
There are several future directions for the use of N-3-isoxazolyl-3-(1-pyrrolidinylsulfonyl)benzamide in scientific research. One area of interest is the role of CaMKII in cancer progression, as CaMKII has been implicated in a variety of cancer types. Additionally, there is ongoing research into the development of more potent and selective CaMKII inhibitors that may have improved pharmacological properties compared to N-3-isoxazolyl-3-(1-pyrrolidinylsulfonyl)benzamide. Finally, there is interest in the use of N-3-isoxazolyl-3-(1-pyrrolidinylsulfonyl)benzamide as a potential therapeutic agent for the treatment of various diseases, including cardiac arrhythmias and neurodegenerative disorders.
合成法
N-3-isoxazolyl-3-(1-pyrrolidinylsulfonyl)benzamide can be synthesized using a multi-step process that involves the reaction of 3-(1-pyrrolidinylsulfonyl)benzoyl chloride with 3-amino-5-methylisoxazole, followed by the addition of triethylamine and purification by column chromatography. The final product is a white crystalline powder that is soluble in DMSO and ethanol.
科学的研究の応用
N-3-isoxazolyl-3-(1-pyrrolidinylsulfonyl)benzamide has been widely used in scientific research as a tool to study the role of CaMKII in various cellular processes. It has been shown to inhibit the autophosphorylation of CaMKII, which is critical for its activation and function. This inhibition has been linked to a variety of physiological processes, including learning and memory, synaptic plasticity, and cardiac function.
特性
IUPAC Name |
N-(1,2-oxazol-3-yl)-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c18-14(15-13-6-9-21-16-13)11-4-3-5-12(10-11)22(19,20)17-7-1-2-8-17/h3-6,9-10H,1-2,7-8H2,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIPQCMZAVNOFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-3-isoxazolyl-3-(1-pyrrolidinylsulfonyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5694099.png)
![N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide](/img/structure/B5694106.png)
![N'-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide](/img/structure/B5694129.png)

![N'-{[2-(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5694140.png)

![N-(4-{2-[(4,6-dihydroxy-2-pyrimidinyl)thio]acetyl}phenyl)acetamide](/img/structure/B5694149.png)
![1-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5694157.png)
![N-[4-(2-phenyl-4-quinazolinyl)phenyl]acetamide](/img/structure/B5694160.png)
![N-(2-furylmethyl)-4-[(4-isopropylphenoxy)methyl]benzamide](/img/structure/B5694166.png)

![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5694178.png)

![1-(4-bromophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone](/img/structure/B5694182.png)